molecular formula C26H31N5O3S B3877680 [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate

Cat. No.: B3877680
M. Wt: 493.6 g/mol
InChI Key: GFZATAMMPFFEPW-HOOYNCOYSA-N
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Description

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a propoxyphenyl group and a carbamimidothioate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the propoxyphenyl group through nucleophilic substitution. The final step involves the addition of the carbamimidothioate moiety under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in receptor studies.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its efficacy as a drug candidate for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dioxo-pyrrolidin-1-yl)-2-phenyl-acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-acetamide
  • N-(4-butylphenyl)-2-((4-(2,5-dioxo-1-pyrrolidinyl)phenyl)thio)acetamide

Uniqueness

Compared to similar compounds, [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N’-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate stands out due to its unique combination of functional groups

Properties

IUPAC Name

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-5-16-34-22-14-12-21(13-15-22)31-24(32)17-23(25(31)33)35-26(27)29-28-18(2)6-7-19-8-10-20(11-9-19)30(3)4/h6-15,23H,5,16-17H2,1-4H3,(H2,27,29)/b7-6+,28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZATAMMPFFEPW-HOOYNCOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C=CC3=CC=C(C=C3)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C=C/C3=CC=C(C=C3)N(C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate
Reactant of Route 2
Reactant of Route 2
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate
Reactant of Route 3
Reactant of Route 3
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate
Reactant of Route 4
Reactant of Route 4
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate
Reactant of Route 5
Reactant of Route 5
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate
Reactant of Route 6
Reactant of Route 6
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate

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